4-Cyclopropyl-2-methyl-1h-imidazole
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Overview
Description
5-cyclopropyl-2-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a cyclopropyl group and a methyl group attached to the imidazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-2-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are becoming more prevalent in industrial settings to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-cyclopropyl-2-methyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism by which 5-cyclopropyl-2-methyl-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing catalytic processes and molecular recognition events .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-imidazole: Lacks the cyclopropyl group, which can affect its reactivity and biological activity.
5-cyclopropyl-1H-imidazole: Similar structure but without the methyl group, leading to different chemical properties.
1H-imidazole: The parent compound without any substituents, serving as a basis for comparison
Uniqueness
5-cyclopropyl-2-methyl-1H-imidazole is unique due to the presence of both cyclopropyl and methyl groups, which can enhance its stability, reactivity, and potential biological activities compared to other imidazole derivatives .
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-1H-imidazole |
InChI |
InChI=1S/C7H10N2/c1-5-8-4-7(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) |
InChI Key |
DQZUYCWTUHKARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)C2CC2 |
Origin of Product |
United States |
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